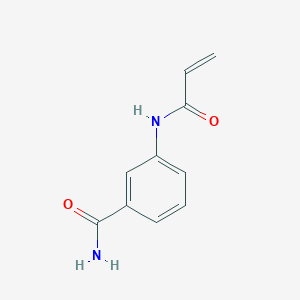
3-Propenoylaminobenzamide
Descripción general
Descripción
3-Propenoylaminobenzamide, also known as N-(3-oxo-2-phenylpropyl) benzamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 3-Propenoylaminobenzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. By inhibiting HDACs, 3-Propenoylaminobenzamide increases the acetylation of histones, leading to the activation of certain genes. This results in the modulation of various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
Biochemical and Physiological Effects:
3-Propenoylaminobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-Propenoylaminobenzamide has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Propenoylaminobenzamide in lab experiments include its ability to modulate various biological processes, its anti-inflammatory, anti-tumor, and anti-microbial activities, and its ability to inhibit HDACs. However, there are also some limitations to its use. For instance, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Propenoylaminobenzamide. One area of interest is the development of new drugs based on this compound. The anti-inflammatory, anti-tumor, and anti-microbial activities of 3-Propenoylaminobenzamide make it a promising candidate for the development of new drugs. Another area of interest is the study of the role of HDACs in various biological processes. The inhibition of HDACs by 3-Propenoylaminobenzamide has been shown to modulate various biological processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the use of 3-Propenoylaminobenzamide in combination with other drugs or compounds could lead to the development of new treatment strategies for various diseases.
Aplicaciones Científicas De Investigación
3-Propenoylaminobenzamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Therefore, it has been used as a tool to study the role of HDACs in various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
Propiedades
IUPAC Name |
3-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRRUPMSSUWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propenoylaminobenzamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






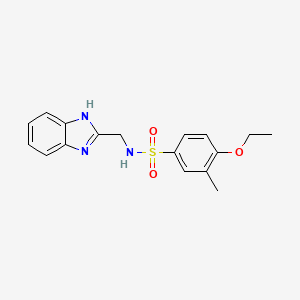
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
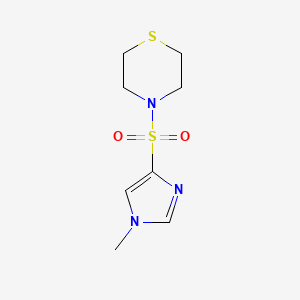
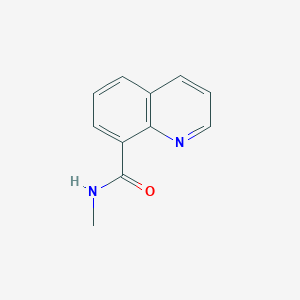

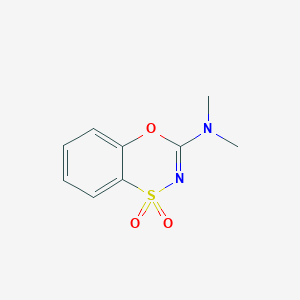
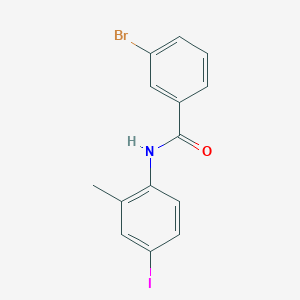
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
